A resource efficient design strategy to optimise the temperature coefficient of capacitance of BaTiO3-based ceramics using finite element modelling
Journal of Materials Chemistry A Pub Date: 2016-01-14 DOI: 10.1039/C5TA09573E
Abstract
An in-house finite element modelling package is used to simulate the electrical response of core–shell microstructures of BaTiO3-based (BT) dielectric materials as a design strategy for multilayer ceramic capacitors. By combining this method with experimental material properties, both the temperature coefficient of capacitance (TCC) and the volume ratio of undoped BT ceramic (core phase) to chemically doped BT ceramic (shell phase) to optimise temperature stability can be predicted. This is a faster, more reliable and efficient design strategy than current techniques which are based on iterative experimental protocols. This methodology is illustrated using rare earth-free NaNbO3-doped BT (NNBT) ceramics as an example for which we predict and experimentally confirm an optimised volume fraction ratio of 0.66 undoped BT core to 0.34 of a 2.5% NNBT shell.
Recommended Literature
- [1] Collaborative study of a method for the determination of dimetridazole residues in chicken tissue
- [2] An exploratory study of teaching assistants’ motivation for inquiry-based teaching in an undergraduate laboratory context†
- [3] Inside front cover
- [4] Super acid catalysis in supercritical fluid reaction media for the formation of linear alkyl benzenes
- [5] Disulfide formation via sulfenamides†‡
- [6] Trends in the stability of covalent dative bonds with variable solvent polarity depend on the charge transfer in the Lewis electron-pair system†
- [7] Cation doping size effect for methane activation on alkaline earth metal doping of the CeO2 (111) surface†
- [8] Spectroscopic properties of GdxLa1−xAlO3 nanocrystals doped with Pr3+ ions†
- [9] Dimeric binding of plant alkaloid ellipticine to human serum proteins†
- [10] Delivery of 5′-triphosphate RNA with endosomolytic nanoparticles potently activates RIG-I to improve cancer immunotherapy†